

Preparation of Ac-WEHD-pNA Working Solution: Application Notes and Protocols

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Compound of Interest

Compound Name: Ac-WEHD-PNA

Cat. No.: B12367408

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Introduction

Ac-WEHD-pNA (N-Acetyl-Trp-Glu-His-Asp-p-nitroanilide) is a chromogenic substrate primarily used for the detection of caspase-1, caspase-4, and caspase-5 activity.[1] The tetrapeptide sequence WEHD is a preferred cleavage site for these inflammatory caspases.[2] Upon enzymatic cleavage by an active caspase, the p-nitroaniline (pNA) moiety is released, resulting in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3] This application note provides a detailed protocol for the preparation of **Ac-WEHD-pNA** working solutions for use in colorimetric caspase activity assays.

Principle of the Method

The enzymatic assay for caspase activity using **Ac-WEHD-pNA** is based on a straightforward colorimetric detection method. The caspase enzyme present in a sample, such as a cell lysate, recognizes and cleaves the peptide substrate at the aspartic acid residue. This cleavage liberates the pNA chromophore. The amount of released pNA is directly proportional to the caspase activity and can be determined by measuring the absorbance of the solution at a wavelength of 405 nm.

Materials and Reagents

- **Ac-WEHD-pNA**, lyophilized powder

- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA)
- Microcentrifuge tubes
- Pipettes and sterile pipette tips
- Vortex mixer
- Optional: Ultrasonic bath

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of **Ac-WEHD-pNA** stock and working solutions.

| Parameter | Value |
|----------------------------|--|
| Stock Solution | |
| Recommended Solvent | DMSO |
| Recommended Concentrations | 1 mM, 5 mM, 10 mM |
| Storage Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) |
| Working Solution | |
| Recommended Diluent | Assay Buffer |
| Recommended Concentration | 200 µM - 2 mM |
| Preparation | Freshly prepared before each use |

Experimental Protocols

Preparation of Ac-WEHD-pNA Stock Solution

This protocol describes the reconstitution of lyophilized **Ac-WEHD-pNA** to create a high-concentration stock solution.

- **Equilibration:** Allow the vial of lyophilized **Ac-WEHD-pNA** to equilibrate to room temperature before opening to prevent condensation.
- **Reconstitution:** Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration. Refer to the table below for suggested volumes.

| Desired Stock Concentration | Volume of DMSO to Add to 1 mg of Ac-WEHD-pNA | Volume of DMSO to Add to 5 mg of Ac-WEHD-pNA |
|-----------------------------|--|--|
| 1 mM | 1.34 mL | 6.69 mL |
| 5 mM | 267.5 μ L | 1.34 mL |
| 10 mM | 133.7 μ L | 668.7 μ L |

- **Dissolution:** Vortex the vial thoroughly to ensure the peptide is completely dissolved. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath can aid in dissolution. [\[4\]](#)
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[2\]](#)[\[4\]](#) Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[4\]](#) Protect the solution from light. [\[2\]](#)

Preparation of Ac-WEHD-pNA Working Solution

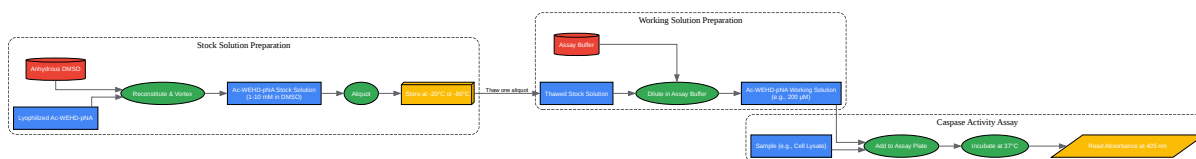
This protocol outlines the dilution of the stock solution to the final working concentration for use in a caspase activity assay. The optimal final concentration of the substrate may vary depending on the specific experimental conditions and should be determined empirically. A common final concentration is 200 μ M.

- **Thawing:** Thaw a single aliquot of the **Ac-WEHD-pNA** stock solution at room temperature.
- **Dilution:** Based on the total volume of your assay, calculate the required volume of the stock solution to achieve the desired final working concentration. For example, to prepare 1 mL of

a 200 μ M working solution from a 10 mM stock solution, you would perform a 1:50 dilution:

- Add 20 μ L of the 10 mM **Ac-WEHD-pNA** stock solution to 980 μ L of the appropriate Assay Buffer.
- Mixing: Gently vortex the tube to ensure the working solution is homogeneous.
- Immediate Use: The **Ac-WEHD-pNA** working solution should be prepared fresh and used immediately for the caspase activity assay to ensure optimal performance.

Signaling Pathways and Experimental Workflows



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Caption: Workflow for the preparation and use of **Ac-WEHD-pNA**.

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